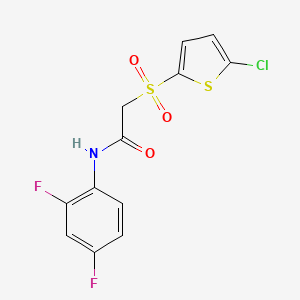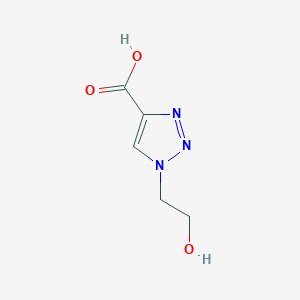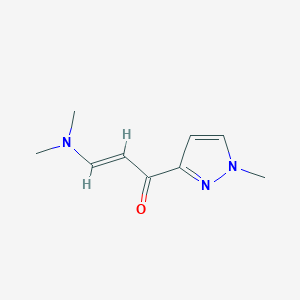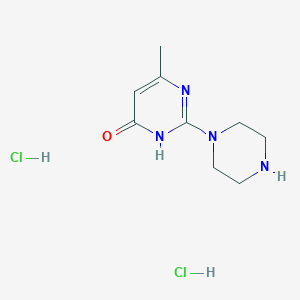
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H9F3N2O2·HCl. It is a derivative of butanol, featuring a trifluoromethyl group, an oxazole ring, and an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 1,1,1-trifluoro-2-butanone with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound .
科学研究应用
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with metabolic pathways .
相似化合物的比较
Similar Compounds
4-Amino-1,1,1-trifluoro-3-buten-2-one: This compound shares the trifluoromethyl and amino groups but differs in the presence of a butenone structure instead of an oxazole ring.
1,1,1-Trifluoro-2-propanol: Similar in having a trifluoromethyl group, but it lacks the oxazole ring and amino group.
Uniqueness
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride is unique due to its combination of a trifluoromethyl group, an oxazole ring, and an amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2.ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;/h3-4,13H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKWVTXPRKRWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CCN)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![4-fluoro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2516825.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2516827.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)


